Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- is a complex organic compound with the molecular formula C19H27NO. It features a morpholine ring substituted with a phenylethynyl group and a propylbutyl chain. This compound is notable for its unique structural properties, which include multiple bonds, aromatic rings, and a tertiary amine group .
Vorbereitungsmethoden
The synthesis of morpholine derivatives, including Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common synthetic route includes coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines through a sequence of reactions . Industrial production methods often employ transition metal catalysis to achieve high yields and stereoselectivity.
Analyse Chemischer Reaktionen
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with receptors or enzymes, modulating their activity. The phenylethynyl group may also play a role in binding to specific sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- can be compared to other morpholine derivatives, such as:
- 4-[1-(phenylethynyl)cyclohexyl]morpholine
- 4-[1-(phenylethynyl)cyclopentyl]morpholine These compounds share similar structural features but differ in their specific substituents and ring structures. The unique combination of the phenylethynyl group and the propylbutyl chain in Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- distinguishes it from other derivatives, potentially leading to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
835654-24-5 |
---|---|
Molekularformel |
C19H27NO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-[4-(2-phenylethynyl)heptan-4-yl]morpholine |
InChI |
InChI=1S/C19H27NO/c1-3-11-19(12-4-2,20-14-16-21-17-15-20)13-10-18-8-6-5-7-9-18/h5-9H,3-4,11-12,14-17H2,1-2H3 |
InChI-Schlüssel |
VLQQEAHUIYKBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C#CC1=CC=CC=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.